Ethyl 2-amino-2-phenylbutanoate

Lipophilicity LogP ACE inhibitor intermediates

Ethyl 2-amino-2-phenylbutanoate (CAS 6480-87-1), also known as 2-Ethyl-2-phenylglycine Ethyl Ester, is a non-proteinogenic α-amino acid ester featuring a chiral quaternary carbon atom. The compound is recognized primarily as an intermediate in the preparation of Trimebutine metabolites and serves as a crucial precursor for angiotensin-converting enzyme (ACE) inhibitors.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 6480-87-1
Cat. No. B137647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-phenylbutanoate
CAS6480-87-1
Synonyms2-Amino-2-phenyl-butyric Acid Ethyl Ester;  2-Amino-2-phenylbutanoic Acid Ethyl Ester;  α-Amino-α-ethyl-benzeneacetic Acid Ethyl Ester; 
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C(=O)OCC)N
InChIInChI=1S/C12H17NO2/c1-3-12(13,11(14)15-4-2)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3
InChIKeyJLEZVTIYNCKTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-2-phenylbutanoate (CAS 6480-87-1): A Key Intermediate for ACE Inhibitors and Trimebutine Metabolites


Ethyl 2-amino-2-phenylbutanoate (CAS 6480-87-1), also known as 2-Ethyl-2-phenylglycine Ethyl Ester, is a non-proteinogenic α-amino acid ester featuring a chiral quaternary carbon atom [1]. The compound is recognized primarily as an intermediate in the preparation of Trimebutine metabolites and serves as a crucial precursor for angiotensin-converting enzyme (ACE) inhibitors [2]. Its molecular formula is C₁₂H₁₇NO₂ with a molecular weight of 207.27 g/mol, and it is supplied as a yellow oil with a calculated LogP of 2.25 [1].

Intermediate Role ACE inhibitor and Trimebutine metabolite synthesis pathway Key amino ester building block
Chiral Center Quaternary α-carbon supports asymmetric synthesis studies Non-proteinogenic α-amino acid ester
Physical Form Liquid oil enables direct dispensing and organic-phase workflows Simplifies kilo-lab and pilot-plant handling

Why Generic Substitution of Ethyl 2-amino-2-phenylbutanoate Fails: Critical Physicochemical and Stereochemical Requirements


Closely related phenylglycine derivatives cannot be simply interchanged for Ethyl 2-amino-2-phenylbutanoate due to significant differences in lipophilicity and physical state that directly impact synthetic utility. The compound’s LogP of 2.25 is substantially higher than that of the free acid (LogP 2.04) and the alternative ACE inhibitor intermediate ethyl 2-hydroxy-4-phenylbutanoate (LogP 1.54), altering solubility and extraction behavior [1]. Moreover, the target is a yellow oil, whereas the free acid is a solid (mp 285–287 °C), demanding different handling and purification protocols . Finally, class-level resolution data indicate that ethyl esters of 2-substituted phenylglycines can achieve >86% yield under optimized conditions, in stark contrast to prior-art methyl ester resolutions that yield only ~45%, underscoring that stereochemical outcome is critically dependent on ester identity [2].

Risk Factor
This Product
Potential Substitute
Physical State
Liquid oil at ambient temperature
Free acid: crystalline solid (mp 285–287 °C) — solid handling and melting steps may alter workflow
Lipophilicity
Ester LogP supports organic-phase extraction
Hydroxy ester analog: lower LogP may shift solvent partitioning and extraction behavior
Ester Identity
Ethyl ester form supports high-yield chiral resolution
Methyl ester: reported resolution yield may differ substantially; ester choice may affect diastereomeric salt formation

Quantitative Differentiation of Ethyl 2-amino-2-phenylbutanoate from Closest Analogs: Evidence-Based Selection Guide


LogP Advantage of Ethyl 2-amino-2-phenylbutanoate Over Free Acid and Hydroxy Ester Analogs

The calculated octanol-water partition coefficient (LogP) of Ethyl 2-amino-2-phenylbutanoate is 2.25 [1], which is 0.21 units higher than that of the corresponding free acid 2-amino-2-phenylbutanoic acid (LogP 2.04) [2] and 0.71 units higher than the hydroxy-analog ethyl 2-hydroxy-4-phenylbutanoate (LogP 1.54) [3]. This increased lipophilicity translates into a >5-fold difference in predicted octanol-water distribution relative to the hydroxy ester.

LogP Profile
Cross-study context
LogP = 2.25
Δ +0.21 vs free acid
Δ +0.71 vs hydroxy ester
+46% vs hydroxy ester
Supports organic-phase extraction and non-polar solvent selection
Calculated values from Chembase, Molbase, and Ambinter databases
Lipophilicity LogP ACE inhibitor intermediates Phenylglycine esters

Physical State Differentiation: Yellow Oil vs. Solid Free Acid

Ethyl 2-amino-2-phenylbutanoate is supplied as a yellow oil at room temperature , while the corresponding free acid 2-amino-2-phenylbutanoic acid is a crystalline solid with a melting point of 285–287 °C [1]. This fundamental physical difference means the ester remains flowable without heating, unlike the free acid which requires high temperatures for melting.

Physical State
Head-to-head
Yellow oil
vs free acid solid
mp 285–287 °C
Liquid form simplifies dispensing and organic-solvent dissolution
Ambient temperature; vendor-reported physical state
Physical state Handling Phenylglycine ester Formulation

Class-Level Resolution Yield: Ethyl Esters Outperform Methyl Esters by >40 Percentage Points

In a patent for the resolution of 2-substituted phenylglycine esters, ethyl ester analogs achieved a resolution yield of 86% [1], whereas prior art methods for methyl esters under similar conditions yielded only ~45% [2]. This >40 percentage-point improvement is attributed to the superior diastereomeric salt formation enabled by the ethyl ester moiety.

Resolution Yield
Class-level
Ethyl ester yield >86%
vs methyl ester ~45%
+41 pp
Supports yield-based procurement evaluation for chiral resolution
Class-level inference from 2-substituted phenylglycine ester patent data
Chiral resolution Diastereomeric salt Phenylglycine ester Process yield

Polar Surface Area (PSA) Profile: Balanced Polarity Between Free Acid and Hydroxy Ester

The topological polar surface area (PSA) of Ethyl 2-amino-2-phenylbutanoate is 52.32 Ų [1], which lies between that of the free acid 2-amino-2-phenylbutanoic acid (63.32 Ų) [2] and the hydroxy ester ethyl 2-hydroxy-4-phenylbutanoate (46.53 Ų) [3]. This intermediate PSA value reflects a balanced hydrophilic/hydrophobic character distinct from both comparators.

PSA Profile
Cross-study context
PSA = 52.32 Ų
Δ −11.00 vs free acid
Δ +5.79 vs hydroxy ester
−17% vs free acid
Supports balanced polarity screening in medicinal chemistry campaigns
Calculated topological PSA from database sources
Polar Surface Area Drug-likeness Physicochemical profiling Phenylglycine esters

Best Research and Industrial Application Scenarios for Ethyl 2-amino-2-phenylbutanoate


ACE Inhibitor Synthesis via Amino Ester Intermediate Route

In the multistep synthesis of ACE inhibitors such as perindopril and ramipril, Ethyl 2-amino-2-phenylbutanoate serves as a key amino ester building block [1]. Its elevated LogP of 2.25 relative to the free acid (2.04) and hydroxy ester (1.54) [Evidence Item 1] favors purification by organic-phase extraction, while its oil state [Evidence Item 2] enables direct liquid dispensing into reaction vessels without pre-dissolution, streamlining kilo-lab and pilot-plant workflows.

Trimebutine Impurity Profiling and Reference Standard Qualification

Ethyl 2-amino-2-phenylbutanoate is a documented intermediate in the preparation of Trimebutine metabolites [2]. Its distinct LogP and PSA values [Evidence Items 1 and 4] can be exploited to develop selective HPLC methods for impurity monitoring, differentiating it from the free acid (PSA 63.32 Ų) and the hydroxy ester (PSA 46.53 Ų) that may co-elute under standard conditions.

Chiral Resolution Process Development for 2-Substituted Phenylglycine Esters

The class-level demonstration that ethyl esters of 2-substituted phenylglycines resolve with >86% yield, compared to only ~45% for methyl esters [Evidence Item 3], positions Ethyl 2-amino-2-phenylbutanoate as the substrate of choice for developing cost-effective asymmetric transformation processes. Procurement of the ethyl ester form thus directly supports high-yielding, scalable resolution protocols.

β-Amino Acid Derivative Drug Discovery and Structure-Activity Relationship Studies

The balanced PSA of 52.32 Ų [Evidence Item 4], combined with a moderate LogP of 2.25 [Evidence Item 1], makes Ethyl 2-amino-2-phenylbutanoate an attractive scaffold for medicinal chemists exploring β-amino acid derivatives. Its physicochemical profile suggests adequate permeability while maintaining sufficient polarity for target engagement, providing a rational starting point for lead optimization programs.

Application
Selection Property
Validation Focus
ACE inhibitor intermediate synthesis
Ester LogP and liquid physical state
Organic-phase extraction efficiency; direct liquid dispensing into reaction vessels
Trimebutine impurity profiling
Distinct LogP and PSA vs free acid and hydroxy ester
HPLC method selectivity; impurity resolution from co-eluting analogs
Chiral resolution process development
Ethyl ester form for diastereomeric salt formation
Asymmetric transformation yield; scalable resolution protocol
β-Amino acid scaffold evaluation
Balanced PSA and moderate LogP profile
Polarity-permeability balance; lead optimization starting point
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